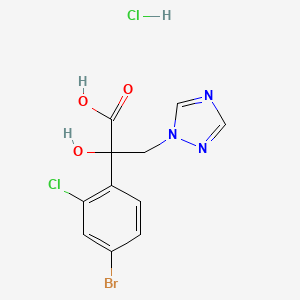
2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C11H10BrCl2N3O3 and its molecular weight is 383.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid hydrochloride, commonly referred to as compound 85792-59-2, is a synthetic organic compound notable for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is C11H10BrCl2N3O3 with a molecular weight of 383.02 g/mol. The unique structure includes a triazole ring and halogenated phenyl groups, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 85792-59-2 |
| Molecular Formula | C₁₁H₁₀BrCl₂N₃O₃ |
| Molecular Weight | 383.02 g/mol |
Antitumor Activity
Research indicates that compounds containing triazole rings often exhibit significant antitumor properties. In vitro studies have demonstrated that this compound can inhibit the growth of various human tumor cell lines. For instance, it has shown moderate anticancer activity with inhibition rates ranging from 1% to 23% against multiple tumor subpanels at a concentration of 10 µM in single-dose experiments .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects using the rat paw edema model. Preliminary results suggest that it may be more potent than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen . The mechanism behind this activity is believed to involve the inhibition of cyclooxygenases and matrix metalloproteinases (MMPs), which play crucial roles in inflammatory pathways.
Enzyme Inhibition
Studies have indicated that this compound can inhibit specific enzyme activities crucial for various biological processes. The presence of the hydroxyl group and the triazole moiety enhances its interaction with biological targets such as enzymes or receptors involved in disease mechanisms. Molecular docking studies have been utilized to elucidate these interactions further.
The biological activity of this compound is primarily attributed to:
- Triazole Ring : Known for its ability to form stable complexes with metal ions and proteins.
- Hydroxyl Group : Enhances solubility and facilitates interactions with biological macromolecules.
Case Studies
Several case studies have explored the efficacy of this compound in various therapeutic contexts:
- Anticancer Studies : A study conducted on multiple human cancer cell lines demonstrated that modifications to the triazole structure could significantly enhance biological efficacy against specific cancer types .
- Anti-inflammatory Models : In vivo experiments using rat models showed promising results in reducing inflammation markers compared to standard treatments .
属性
IUPAC Name |
2-(4-bromo-2-chlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN3O3.ClH/c12-7-1-2-8(9(13)3-7)11(19,10(17)18)4-16-6-14-5-15-16;/h1-3,5-6,19H,4H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMBGCGERGVCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(CN2C=NC=N2)(C(=O)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrCl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













